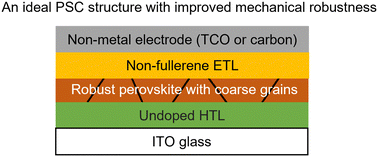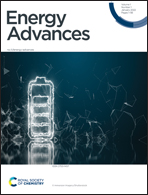Strategies to improve the mechanical robustness of metal halide perovskite solar cells†
Energy Advances Pub Date: 2023-12-04 DOI: 10.1039/D3YA00377A
Abstract
We report on the mechanical properties of high-efficiency perovskite solar cells (PSCs) with different chemical components by measuring the fracture energy (Gc) of films and devices. With the help of both macroscopic and microscopic techniques, we identify the locations where fracture takes place in the devices (either adhesive or cohesive failure) with various material and device structures. We propose strategies that can improve the fracture energy of PSCs based on the measured Gc: the use of ozone-nucleated atomic layer deposition to improve charge transport layer robustness and the use of 2D perovskites and morphology control to improve the perovskite robustness. Our findings offer a pathway to rationally study the mechanical properties of PSCs and enable such cells to be more mechanically robust to reach commercial viability.


Recommended Literature
- [1] Back cover
- [2] Packing density of HS(CH2)nCOOH self-assembled monolayers†
- [3] Front cover
- [4] An evaluation of coating materials used on piezoelectric crystals for the determination of dimethylsulfide (DMS) and its oxidation products in liquefied petroleum gas (LPG)
- [5] Catalyst- and reagent-free 1,6-hydrophosphonylation of p-quinone methides: a practical approach for the synthesis of diarylmethyl phosphine oxides†
- [6] Pharmacokinetics of Agelastatin A in the central nervous system
- [7] Chemical kinetics of H-abstractions from dimethyl amine by H, CH3, OH, and HO2 radicals with multi-structural torsional anharmonicity†
- [8] Tricyclanos: conformationally constrained nucleoside analogues with a new heterotricycle obtained from a d-ribofuranose unit†
- [9] Electronic structure of Al, Ga, In and Cu doped ZnO/Cu(111) bilayer films†
- [10] Considering the hexad of learning domains in the laboratory to address the overlooked aspects of chemistry education and fragmentary approach to assessment of student learning

Journal Name:Energy Advances
Research Products
-
CAS no.: 11016-71-0









